3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride 3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1185300-25-7
VCID: VC2808736
InChI: InChI=1S/C12H19N3.2ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11;;/h2-4,9H,5-8,10,13H2,1H3;2*1H
SMILES: CN1CCN(CC1)CC2=CC(=CC=C2)N.Cl.Cl
Molecular Formula: C12H21Cl2N3
Molecular Weight: 278.22 g/mol

3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride

CAS No.: 1185300-25-7

Cat. No.: VC2808736

Molecular Formula: C12H21Cl2N3

Molecular Weight: 278.22 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride - 1185300-25-7

Specification

CAS No. 1185300-25-7
Molecular Formula C12H21Cl2N3
Molecular Weight 278.22 g/mol
IUPAC Name 3-[(4-methylpiperazin-1-yl)methyl]aniline;dihydrochloride
Standard InChI InChI=1S/C12H19N3.2ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11;;/h2-4,9H,5-8,10,13H2,1H3;2*1H
Standard InChI Key WSGGACATEPPLEB-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC2=CC(=CC=C2)N.Cl.Cl
Canonical SMILES CN1CCN(CC1)CC2=CC(=CC=C2)N.Cl.Cl

Introduction

Chemical Properties and Structure

3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride is characterized by specific molecular parameters essential for understanding its behavior in chemical and biological systems.

Molecular Identification

ParameterValue
CAS Number1185300-25-7
Molecular FormulaC12H21Cl2N3
Molecular Weight278.22 g/mol
Parent Compound3-[(4-Methylpiperazin-1-yl)methyl]aniline (CID 6484186)
IUPAC Name3-[(4-methylpiperazin-1-yl)methyl]aniline;dihydrochloride
InChIInChI=1S/C12H19N3.2ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11;;/h2-4,9H,5-8,10,13H2,1H3;2*1H

The compound structure features a meta-substituted aniline connected to a 4-methylpiperazine ring through a methylene bridge, with two chloride counter-ions forming the dihydrochloride salt . This arrangement contributes significantly to its solubility profile and reactivity patterns.

Physical Properties

PropertyValue
Physical StateSolid
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Topological Polar Surface Area32.5 Ų
Complexity187
Heavy Atom Count17

The dihydrochloride salt form enhances water solubility compared to the free base, making it particularly valuable for biological applications requiring aqueous dissolution . The salt formation stabilizes the molecule and improves its shelf-life characteristics.

Synthesis Methods

Several synthetic routes have been developed to produce 3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride with high purity and yield.

Standard Synthetic Approach

The synthesis typically involves a reaction sequence beginning with 3-aminobenzaldehyde or 3-nitrobenzaldehyde as starting materials. A general synthetic route includes:

  • Reductive amination between 3-nitrobenzaldehyde and 1-methylpiperazine

  • Reduction of the nitro group to an amine using catalytic hydrogenation or chemical reducing agents

  • Salt formation by treating the free base with hydrochloric acid to obtain the dihydrochloride form

Pharmacological Applications

The compound demonstrates significant potential in various pharmacological contexts due to its unique structural features.

Pharmaceutical Relevance

3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and psychiatric disorders . The methylpiperazine moiety is a common structural element in numerous drugs, contributing to their binding affinity for specific receptors.

The compound shares structural similarities with components of established medications, suggesting potential applications in related therapeutic areas. The combination of the piperazine ring and the aniline group creates a pharmacophore capable of interacting with multiple biological targets.

Structure-Activity Relationships

Research indicates that compounds containing the piperazinylmethyl group linked to aromatic rings exhibit various biological activities:

  • The methylpiperazine ring can interact with G-protein coupled receptors

  • The primary amine functionality serves as a hydrogen bond donor

  • The benzene ring provides hydrophobic interactions with receptor binding pockets

These structural features enable potential interactions with multiple receptor systems, explaining the compound's versatility in pharmaceutical research .

Biological Activity

Studies have revealed several biological activities associated with 3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride and structurally related compounds.

Antimicrobial Properties

Compounds containing the methylpiperazine-phenylamine scaffold have demonstrated antimicrobial activity against various pathogens. The mode of action typically involves disruption of bacterial cell membranes and inhibition of essential metabolic processes. This activity makes such compounds potentially valuable in addressing microbial resistance challenges.

Mechanism of Action

The biological activity of 3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride relates to its ability to interact with specific molecular targets.

Receptor Interactions

The compound's structure facilitates interactions with various cellular components:

  • The piperazine ring can bind to dopamine and serotonin receptors

  • The primary amine group forms hydrogen bonds with receptor proteins

  • The aromatic system enables π-π stacking interactions with aromatic amino acid residues in target proteins

These interactions can modulate receptor function, potentially affecting downstream signaling pathways relevant to both normal physiology and disease states.

Enzyme Inhibition

Studies suggest that compounds with similar structural features can inhibit specific enzymes involved in cellular processes. The piperazine ring, a common pharmacophore in many enzyme inhibitors, contributes significantly to this activity by establishing key interactions with amino acid residues at enzyme active sites.

Analytical Characterization

Various analytical methods have been employed to characterize 3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound. Characteristic signals include:

  • Aromatic protons of the phenyl ring (δ 6.5-7.5 ppm)

  • Methylene bridge protons (δ 3.5-3.7 ppm)

  • Piperazine ring protons (δ 2.4-3.3 ppm)

  • N-methyl protons (δ 2.2-2.4 ppm)

Mass spectrometry typically shows a molecular ion peak corresponding to the free base (m/z 205), with characteristic fragmentation patterns involving the cleavage of the methylene bridge and the piperazine ring.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of this compound, typically employing:

  • Reverse-phase C18 columns

  • Mobile phases consisting of acetonitrile/water with buffering agents

  • UV detection at wavelengths around 254-280 nm

These methods enable the assessment of purity and the detection of potential degradation products or synthesis impurities .

Research Applications

Beyond its pharmaceutical potential, 3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride finds applications in various research domains.

Chemical Biology

The compound serves as a versatile building block in the synthesis of chemical probes for studying biological systems. Its reactive primary amine group allows for conjugation with various reporters, including fluorescent tags, affinity labels, and biotin derivatives .

Material Science

Research indicates potential applications in advanced materials:

  • Incorporation into polymeric structures to introduce functional groups

  • Development of stimuli-responsive materials exploiting the basic nitrogen atoms

  • Creation of composite materials with enhanced properties such as adhesion or surface modification

Hazard TypeClassification
Acute ToxicityHarmful if swallowed, inhaled, or in contact with skin
Skin IrritationMay cause skin irritation
Eye IrritationMay cause serious eye irritation
Respiratory SensitivityMay cause respiratory irritation

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